molecular formula C3H6BaNO5P B7800800 Barium 2-cyanoethylphosphate hydrate

Barium 2-cyanoethylphosphate hydrate

Cat. No. B7800800
M. Wt: 304.38 g/mol
InChI Key: WRFBUGCJMZIBRQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium 2-cyanoethylphosphate hydrate is a useful research compound. Its molecular formula is C3H6BaNO5P and its molecular weight is 304.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Barium 2-cyanoethylphosphate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium 2-cyanoethylphosphate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydration Reactions and Structures

  • Hydration of Barium Compounds : Studies have shown various barium compounds reacting to form hydration products. For example, barium orthoaluminates form barium alumino hydroxy hydrate upon exposure to CO₂-free humid air, indicating the reactivity of barium compounds with water and air (Kutty & Nayak, 1998).

  • Crystal Structure in Hydrated Barium Compounds : The crystal structure of hydrated barium cytidine 5'-phosphate demonstrates the coordination of barium ions with water molecules, providing insights into the molecular arrangement in hydrated barium compounds (Hogle, Sundaralingam, & Lin, 1980).

Defects and Conductivity

  • Defect-Induced Chemical Expansion : In acceptor-doped barium zirconate, defect species involved in hydration reactions like oxygen vacancies and proton interstitials cause anisotropic distortions and net contraction of the lattice, impacting the material's properties (Jedvik et al., 2015).

  • Conductivity and Hydration Behavior : The study of barium scandates shows that their hydration and dehydration temperatures are lower compared to other compounds, with protonic conduction observed below certain temperatures (Omata, Fuke, & Otsuka-Yao-Matsuo, 2006).

Hydration Dynamics

  • Hydration Structures via Molecular Dynamics : Ab initio molecular dynamics simulations have been used to study hydration structures of barium ions, revealing important information about static and dynamic properties of barium's hydration (Yamaguchi et al., 2021).

  • Impact of Hydration on Crystal Dissolution and Growth : The presence of specific electrolytes can affect the water structure dynamics and solute hydration, influencing the processes of crystal dissolution and growth, as observed in barium sulfate (Kowacz & Putnis, 2008).

properties

IUPAC Name

barium(2+);2-cyanoethyl phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6NO4P.Ba.H2O/c4-2-1-3-8-9(5,6)7;;/h1,3H2,(H2,5,6,7);;1H2/q;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFBUGCJMZIBRQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)([O-])[O-])C#N.O.[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BaNO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barium 2-cyanoethylphosphate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barium 2-cyanoethylphosphate hydrate
Reactant of Route 2
Reactant of Route 2
Barium 2-cyanoethylphosphate hydrate
Reactant of Route 3
Reactant of Route 3
Barium 2-cyanoethylphosphate hydrate
Reactant of Route 4
Reactant of Route 4
Barium 2-cyanoethylphosphate hydrate
Reactant of Route 5
Reactant of Route 5
Barium 2-cyanoethylphosphate hydrate
Reactant of Route 6
Reactant of Route 6
Barium 2-cyanoethylphosphate hydrate

Citations

For This Compound
2
Citations
H Shi, R Ishikawa, CH Heh, S Sasaki… - International journal of …, 2021 - mdpi.com
MTH1 is an enzyme that hydrolyzes 8-oxo-dGTP, which is an oxidatively damaged nucleobase, into 8-oxo-dGMP in nucleotide pools to prevent its mis-incorporation into genomic DNA. …
Number of citations: 2 www.mdpi.com
DM Williams - … reagents: A practical approach in chemistry, 2004 - books.google.com
Although there are many methods available, there are two main routes for the synthesis of nucleoside monophosphates. These involve either the reaction of the nucleoside with 2-…
Number of citations: 7 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.